tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate
CAS No.: 1286734-80-2
Cat. No.: VC0109850
Molecular Formula: C12H12BrFN2O2
Molecular Weight: 315.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286734-80-2 |
|---|---|
| Molecular Formula | C12H12BrFN2O2 |
| Molecular Weight | 315.142 |
| IUPAC Name | tert-butyl 6-bromo-5-fluoroindazole-1-carboxylate |
| Standard InChI | InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,1-3H3 |
| Standard InChI Key | PYSWPZXWCOIKDK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)F)Br |
Introduction
Chemical Structure and Properties
Structural Features
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate contains an indazole core with specific functional groups. The N1 position of the indazole is protected with a tert-butyloxycarbonyl (Boc) group, while positions 6 and 5 are substituted with bromine and fluorine atoms, respectively. This particular arrangement of substituents creates a unique electronic environment that influences the compound's reactivity patterns and potential applications in synthetic chemistry .
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrFN₂O₂ |
| Molecular Weight | 315.14 g/mol |
| CAS Number | 1286734-80-2 |
| IUPAC Name | tert-butyl 6-bromo-5-fluoroindazole-1-carboxylate |
| InChI | InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,1-3H3 |
| InChIKey | PYSWPZXWCOIKDK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)F)Br |
The compound exists as a solid at room temperature with moderate solubility in common organic solvents such as dichloromethane and tetrahydrofuran .
Synthesis Methods
General Synthetic Approaches
The synthesis of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate typically involves multiple steps starting from commercially available precursors. The key synthetic stages include:
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Formation of the indazole ring: This can be achieved through the reaction of appropriate benzonitrile derivatives with hydrazine.
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Introduction of halogen substituents: The bromine and fluorine atoms can be incorporated through selective halogenation reactions.
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N-protection: The indazole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Specific Synthetic Route
A typical synthetic route involves:
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Starting with 6-bromo-5-fluoro-1H-indazole as the precursor.
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Reacting with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile (MeCN) using catalytic 4-dimethylaminopyridine (DMAP).
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Stirring at room temperature for approximately 30 minutes, monitoring via thin-layer chromatography (TLC).
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Purification via flash chromatography using an ethyl acetate/hexanes solvent system.
The reaction conditions are crucial for optimizing yield and purity, requiring careful control of temperature, solvent choice, and reagent concentrations.
Industrial Production Methods
Industrial production of this compound may employ:
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Continuous flow reactors instead of batch processes for better control of reaction parameters.
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Optimized reaction conditions to ensure high yield and purity.
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Automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions
Types of Reactions
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate can participate in various chemical reactions due to its reactive functional groups:
Substitution Reactions
The bromo and fluoro substituents can undergo nucleophilic aromatic substitution reactions:
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The bromine at position 6 can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups.
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The fluorine atom at position 5, though less reactive than bromine, can also participate in nucleophilic substitution under more forcing conditions.
Cross-Coupling Reactions
The compound is particularly valuable in metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
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Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds through palladium-catalyzed coupling with amines.
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Sonogashira coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Deprotection Reactions
The Boc protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane) to reveal the free indazole N-H, which can then undergo further functionalization.
Common Reagents and Conditions
The following table summarizes key reactions and conditions:
| Reaction Type | Common Reagents | Typical Conditions | Expected Products |
|---|---|---|---|
| Nucleophilic Substitution | NaH/K₂CO₃, nucleophile | DMF, 60-100°C | 6-substituted derivatives |
| Suzuki Coupling | Pd catalyst, boronic acid, base | THF/H₂O, 60-80°C | 6-aryl derivatives |
| Buchwald-Hartwig | Pd catalyst, amine, base | Toluene, 80-120°C | 6-amino derivatives |
| Boc Deprotection | TFA or HCl | DCM or dioxane, RT | Unprotected indazole |
Biological Activity and Applications
Scientific Research Applications
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate serves several important functions in scientific research:
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Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
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Biology: Investigated for potential biological activities, particularly as precursors to compounds with antimicrobial and anticancer properties.
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Medicinal Chemistry: Explored as a key building block in drug development, particularly for creating libraries of compounds with potential therapeutic applications.
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Materials Science: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
While the specific biological activity of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate itself hasn't been extensively documented, indazole derivatives generally exert their biological effects through interactions with specific molecular targets:
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Enzyme inhibition: Many indazole derivatives can bind to and inhibit enzymes involved in disease pathways.
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Receptor modulation: They can act as agonists or antagonists of various receptors.
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Signaling pathway interference: Indazole compounds can disrupt cellular signaling cascades involved in disease progression.
The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the indazole core.
Comparative Analysis
Comparison with Similar Compounds
Comparing tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate with structurally related compounds provides insights into structure-activity relationships:
Structure-Activity Relationships
The specific substitution pattern in tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate influences its properties and potential applications:
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Fluorine at Position 5: The fluorine substituent enhances lipophilicity and may improve bioavailability of derivatives. It also influences the electronic properties of the aromatic system due to its high electronegativity.
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Bromine at Position 6: The bromine atom serves as an excellent handle for further functionalization through various coupling reactions, making it a valuable synthetic intermediate.
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Boc Protection at N1: The tert-butyloxycarbonyl group protects the reactive nitrogen during synthetic manipulations and can be selectively removed when needed, providing control over the reactivity.
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate typically involves several spectroscopic techniques:
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¹H NMR Spectroscopy: Shows characteristic signals for:
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tert-butyl protons (δ ~1.3-1.5 ppm)
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Aromatic protons (δ ~7.0-8.5 ppm)
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Indazole C3-H proton (typically a singlet)
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¹³C NMR Spectroscopy: Displays signals for:
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Carbonyl carbon (δ ~150 ppm)
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tert-butyl carbons (δ ~28 and 85 ppm)
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Aromatic carbons (various shifts depending on substitution)
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Mass Spectrometry: Shows a molecular ion peak at m/z 315 with characteristic isotope patterns due to the presence of bromine .
Chromatographic Methods
Purification and analysis of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate commonly employ:
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress, typically using hexanes/ethyl acetate solvent systems.
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Column Chromatography: Primary purification method, often using silica gel with gradient elution of ethyl acetate in hexanes.
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High-Performance Liquid Chromatography (HPLC): For analytical purity determination and preparative separations of complex mixtures.
Advanced Research Topics
Computational Studies
Computational methods can provide valuable insights into the properties and reactivity of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate:
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Density Functional Theory (DFT): Useful for analyzing electrophilic aromatic substitution sites using Fukui indices and predicting reactivity patterns.
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Molecular Dynamics: Can reveal conformational preferences and steric effects of the tert-butyl group on indazole ring planarity.
Research Questions and Solutions
Researchers working with tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate frequently encounter specific challenges:
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Suzuki-Miyaura Coupling Optimization:
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Challenge: Achieving high yields in coupling reactions at the 6-bromo position.
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Solution: Using optimized catalyst systems like Pd(PPh₃)₄ with arylboronic acids in THF/aqueous Na₂CO₃ at elevated temperatures (80°C).
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Steric and Electronic Effects:
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Finding: The Boc group provides steric shielding that reduces nucleophilic attack at N1, favoring C-3 functionalization.
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Observation: The electron-withdrawing bromo and fluoro substituents enhance electrophilic substitution at specific positions on the ring.
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